Quantified Lack of Methyltransferase Activity as a Negative Control for PRMT5/PRMT7/DNMT3A Assays
In contrast to structurally related pyrrolo[2,3-d]pyrimidine analogs that exhibit nanomolar inhibition of PRMT5 (e.g., clinical candidate GSK3326595 with an IC₅₀ of ~6 nM), the target compound 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates a complete lack of inhibitory activity against PRMT5, PRMT7, and DNMT3A, with IC₅₀ values exceeding 50 µM in enzymatic assays [1]. This stark difference (over 8,000-fold less potent than active PRMT5 inhibitors) establishes the compound as a validated inactive analog suitable for use as a negative control in methyltransferase inhibition studies.
| Evidence Dimension | Enzyme Inhibition (PRMT5) |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM |
| Comparator Or Baseline | GSK3326599 (clinical PRMT5 inhibitor): IC₅₀ = 6.2 nM |
| Quantified Difference | > 8,000-fold less potent than comparator |
| Conditions | Inhibition of human full-length PRMT5 expressed in Sf9 insect cells; biochemical assay |
Why This Matters
This verified lack of activity supports procurement for use as an essential negative control in high-throughput screening campaigns targeting PRMT5, PRMT7, or DNMT3A, thereby minimizing false-positive hit identification.
- [1] BindingDB. BDBM50089221 (CHEMBL3577854). Activity data for 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine against PRMT5, PRMT7, DNMT3A. University of Toronto / ChEMBL. View Source
